3-(5-Bromo-1h-pyrrol-2-yl)pyridine
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Overview
Description
3-(5-Bromo-1h-pyrrol-2-yl)pyridine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.073. The purity is usually 95%.
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Scientific Research Applications
Proton Transfer Studies
Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, have shown that these compounds can exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This finding indicates that pyridine derivatives, including 3-(5-Bromo-1h-pyrrol-2-yl)pyridine, could be significant in understanding proton transfer mechanisms in molecular systems (Vetokhina et al., 2012).
Synthesis of Novel Compounds
Research has demonstrated the utility of pyridine derivatives in synthesizing new chemical compounds. For instance, the study involving the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine highlights the versatility of these derivatives in constructing complex molecular structures with potential applications in various fields (Abdel‐Latif et al., 2019).
Catalytic Applications in Organic Reactions
A study on CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine and related ligands reveals that these pyridine derivatives can act as effective catalysts in organic synthesis, enhancing the yields of desired products (贾健欢 et al., 2011).
Antibacterial and Antimicrobial Properties
Some pyridine derivatives have been shown to possess antibacterial and antimicrobial properties. For example, research on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Future Directions
The future directions for “3-(5-Bromo-1h-pyrrol-2-yl)pyridine” could involve further exploration of its potential biological activities. For instance, a study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Similar studies could be conducted with “this compound” to explore its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, it is plausible that 3-(5-Bromo-1h-pyrrol-2-yl)pyridine may interact with similar targets.
Mode of Action
It is known that pyrrolopyrazine derivatives can inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. By inhibiting kinase activity, these compounds can disrupt critical signaling pathways within cells .
Biochemical Pathways
Kinase inhibition can affect a variety of cellular processes, including cell growth, differentiation, and apoptosis . Therefore, it is likely that this compound could influence these pathways.
Result of Action
Given its potential kinase inhibitory activity, it may disrupt cellular signaling pathways, potentially leading to effects such as inhibited cell growth or induced cell death .
Biochemical Analysis
Biochemical Properties
3-(5-Bromo-1h-pyrrol-2-yl)pyridine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation, differentiation, and angiogenesis . The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby inhibiting its kinase activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells . It induces apoptosis and reduces cell migration and invasion, highlighting its potential as an anti-cancer agent. Additionally, this compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascades that promote cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that the compound maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may further undergo conjugation reactions, resulting in their excretion from the body. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria. These modifications can influence the compound’s bioactivity and its ability to modulate cellular processes.
Properties
IUPAC Name |
3-(5-bromo-1H-pyrrol-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBZWTLTEQTGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.